molecular formula C19H11BrN2O3S B2665562 N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-42-4

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2665562
CAS No.: 361478-42-4
M. Wt: 427.27
InChI Key: PPKACTNAUYCDHE-UHFFFAOYSA-N
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Description

N-(4-(4-Bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid molecule incorporating both chromone and thiazole heterocyclic systems, making it a compound of significant interest in medicinal chemistry and drug discovery. The chromone (4-oxo-4H-chromene) core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Specifically, chromone-3-carboxamide derivatives have been identified as promising and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target implicated in neurodegenerative disorders like Parkinson's disease . The molecule's planar structure, reinforced by an intramolecular hydrogen-bonding network, is a key conformational feature that may influence its binding affinity to biological targets . Furthermore, the 4-(4-bromophenyl)thiazol-2-amine moiety is a well-established template in the development of chemotherapeutic and antimicrobial agents. Research on derivatives containing this structure has demonstrated potent in vitro antibacterial and antifungal activities, as well as antiproliferative effects against human breast adenocarcinoma cancer cell lines (MCF7) . The presence of the bromophenyl group and the carboxamide linkage is considered crucial for this bioactivity . This compound is presented as a high-purity chemical for research purposes only. It is intended for use in non-human investigations and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3S/c20-12-7-5-11(6-8-12)14-10-26-19(21-14)22-18(24)17-9-15(23)13-3-1-2-4-16(13)25-17/h1-10H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKACTNAUYCDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)thiazol-2-amine. This intermediate is then reacted with 4-oxo-4H-chromene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has shown significant antimicrobial properties against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

  • Objective : Evaluate antimicrobial activity.
  • Method : Minimum Inhibitory Concentration (MIC) determination against Staphylococcus aureus and Escherichia coli.
  • Findings : The compound exhibited MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating potent antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines.

Case Study: Anticancer Evaluation

  • Objective : Assess cytotoxic effects on MCF7 cells.
  • Method : Sulforhodamine B (SRB) assay to measure cell viability.
  • Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF7 (breast cancer)IC50 = 15 µM2023

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound shares a thiazole core with several analogs, but differences in substituents and appended functional groups dictate divergent physicochemical and biological properties. Key comparisons include:

Thiazole Derivatives with Halogenated Aryl Groups
  • N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine (Compound 9) : Features a 4-chlorobenzylidene group instead of the chromene-carboxamide moiety. This substitution reduces polarity, reflected in its higher melting point (204–206°C vs. 117–120°C for the title compound) and altered solubility .
Thiazole-Acetamide Derivatives
  • N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide : Replaces the chromene-carboxamide with a chloroacetamide group. This derivative exhibits antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 65 µM), highlighting the role of electron-withdrawing substituents in cytotoxic effects .
Piperazine-Thiazole Hybrids
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide : Incorporates a piperazine moiety, enhancing P-gp inhibition efficacy. The extended structure improves membrane permeability, critical for drug efflux pump modulation .

Physicochemical Properties

  • Melting Points: The title compound (117–120°C) vs. thiazolidinone derivative (398–400°C) , reflecting differences in molecular rigidity and intermolecular forces.
  • Solubility: The dimethylamino-substituted analog exhibits higher aqueous solubility than bromophenyl-chromene derivatives due to increased polarity.

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key findings from various studies, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with chromene-based compounds. The characterization of synthesized compounds is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and elemental analysis to confirm their structures .

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole and chromene moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown promising activity against both Gram-positive and Gram-negative bacteria. In particular, certain derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene were evaluated for their antimicrobial efficacy using the turbidimetric method, revealing that some compounds displayed activity comparable to standard antibiotics like norfloxacin .

CompoundActivity TypeIC50 (µg/mL)Reference
d1Antimicrobial1.61
d2Antimicrobial1.98
d6Anticancer0.5
d7Anticancer0.3

Anticancer Activity

The anticancer potential of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene derivatives has been evaluated against various cancer cell lines, including the MCF7 breast cancer cell line. The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating strong activity against cancer cells .

Molecular docking studies further elucidated the binding interactions of these compounds with cancer-related proteins, suggesting that structural modifications could enhance their efficacy. The presence of electron-donating groups in the phenyl ring was found to be crucial for increased cytotoxic activity .

Structure-Activity Relationship (SAR)

The SAR analysis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene derivatives indicates that specific substitutions on the thiazole and chromene rings significantly influence biological activity. For example:

  • Electron-donating groups on the phenyl ring enhance anticancer activity.
  • Bromine substitution on the phenyl group appears to augment antimicrobial effects.

This information is critical for designing new derivatives with improved biological profiles.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Thiazole Derivatives : A study highlighted a series of thiazole derivatives that exhibited potent cytotoxicity against various cancer cell lines, reinforcing the importance of structural features in enhancing biological activity .
  • Chromene-Based Compounds : Research on chromene derivatives has shown their potential as acetylcholinesterase inhibitors, indicating a broader therapeutic scope for compounds that combine thiazole and chromene structures .

Q & A

Q. What are the common synthetic routes for N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide and related derivatives?

Synthesis typically involves multi-step reactions, focusing on coupling thiazole and chromene moieties. Key steps include:

  • Thiazole formation : Reacting 4-bromophenyl-substituted thioureas with α-haloketones (e.g., chloroacetone) in ethanol or methanol under reflux to form the thiazole core .
  • Chromene-carboxamide coupling : Condensation of 4-oxo-4H-chromene-2-carboxylic acid derivatives with the thiazole-2-amine intermediate using coupling agents like EDCI/HOBt in dry THF .
  • Crystallization : Purification via ethanol recrystallization, yielding compounds with confirmed melting points (e.g., 204–206°C for similar analogs) .
    Optimization Tip : Adjust solvent polarity (e.g., THF vs. DMF) to improve yields in coupling steps .

Q. What spectroscopic methods are typically employed to characterize the structural integrity of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for bromophenyl and chromene protons) and carboxamide carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 455 for C19H12BrN2O3S) and fragmentation patterns .
  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
    Validation : Cross-reference with X-ray crystallography data to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

  • SHELX refinement : Use SHELXL for high-resolution structure determination, particularly for analyzing puckering in the thiazole ring or chromene plane. The software’s robust handling of twinned data is critical for resolving disorder in bromophenyl substituents .
  • Puckering analysis : Apply Cremer-Pople parameters to quantify non-planarity in the chromene ring, comparing amplitude (Q) and phase angles (θ) with DFT-optimized geometries .
    Case Study : A study of N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide revealed a thiazolidinone ring puckering amplitude of Q = 0.42 Å, resolved via SHELX .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of thiazole-chromene hybrids?

  • Electron-withdrawing substituents : Introduce –Br or –NO2 groups at the para position of the phenyl ring to enhance antimicrobial activity (e.g., MICs of 13–27 µmol/L for analogs with –Br) .
  • Hydrophobic interactions : Optimize logP values (~3.5–4.0) to improve membrane permeability, as seen in coumarin-linked thiazoles with α-glucosidase inhibition (IC50 = 0.89 µM) .
    Methodology : Use 3D-QSAR models with CoMFA/CoMSIA to map steric/electrostatic fields around the carboxamide group .

Q. How can molecular docking and dynamics simulations be applied to study target interactions?

  • Docking protocols : Use AutoDock Vina to screen against α-glucosidase (PDB: 2ZEJ), focusing on hydrogen bonds between the carboxamide and Arg439/His674 residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex. Key metrics include RMSD (<2.0 Å) and RMSF for flexible loops .
    Validation : Compare binding free energies (MM/PBSA) with experimental IC50 values to validate computational models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Control variables : Standardize assay conditions (e.g., bacterial strain, inoculum size) to minimize variability in MIC values .
  • Meta-analysis : Pool data from multiple studies (e.g., MIC ranges of 13–250 µg/mL for bromophenyl derivatives) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
    Example : A study reported MICs of 250 µg/mL for C. albicans vs. 13 µmol/L in another—differences attributed to substituent positioning (–Br at para vs. meta) .

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